7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline
Description
Properties
Molecular Formula |
C9HBrCl2FIN2O2 |
|---|---|
Molecular Weight |
465.83 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9HBrCl2FIN2O2/c10-4-3(14)1-2-5(11)8(16(17)18)9(12)15-7(2)6(4)13/h1H |
InChI Key |
NHZGLBXXYFYDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1I)Br)F)N=C(C(=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline typically follows a multi-step process involving:
- Nitration of quinoline derivatives to introduce the nitro group at position 3.
- Selective halogenation at positions 2,4 (chlorination), 6 (iodination), 7 (bromination), and 8 (fluorination).
- Substitution and functional group transformations to achieve the precise halogenation pattern and nitro substitution.
This approach is consistent with literature methods for polyhalogenated quinolines, where regioselectivity is controlled by reaction conditions and choice of reagents.
Stepwise Synthesis Outline
Based on related quinoline synthesis literature and partial data on similar compounds, the preparation can be summarized as follows:
Detailed Preparation Notes
Nitration: The nitration of quinoline derivatives is conducted with nitric acid under controlled temperature to avoid overnitration or ring degradation. The nitro group installs selectively at position 3 due to electronic effects.
Chlorination: Phenylphosphonic dichloride is an effective chlorinating agent to introduce chlorine atoms at positions 2 and 4. This reagent provides good yields and regioselectivity.
-
- Bromination at position 7 is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent.
- Iodination at position 6 can be performed using iodine or iodinating reagents under electrophilic aromatic substitution conditions.
- Fluorination at position 8 is more challenging; electrophilic fluorinating agents such as N-fluorobenzenesulfonimide have been used in related quinoline systems, although fluorination efficiency varies.
Reduction and Amination Steps: In some synthetic routes, reduction of the nitro group to amine intermediates allows further functionalization; however, for the target compound with a nitro group intact at position 3, this step may be omitted.
Comparative Data Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline is C9H2BrCl2F N2O2. The presence of electron-withdrawing groups such as bromine, chlorine, fluorine, and iodine enhances its electrophilic character, making it suitable for various chemical reactions that can lead to biologically active derivatives.
Medicinal Chemistry Applications
1. Inhibition of Mutant KRAS Proteins
One of the most significant applications of this compound is its role as an inhibitor of mutant KRAS proteins. KRAS mutations are implicated in various cancers, making the development of inhibitors targeting these proteins crucial for cancer therapy. Research indicates that this compound exhibits significant biological activity against these mutant proteins, suggesting its potential use in targeted cancer therapies.
2. Antimicrobial Properties
Compounds with similar structures have demonstrated antibacterial and antifungal properties. Preliminary studies suggest that this compound may also exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents .
Synthetic Methods
The synthesis of this compound involves several steps that ensure the integrity of the quinoline structure while achieving the desired halogen substitutions. Common synthetic routes include:
- Halogenation Reactions : Introducing halogens at specific positions on the quinoline ring.
- Nitration : Adding a nitro group to enhance biological activity.
- Purification : Techniques such as recrystallization to obtain pure compounds for testing.
These methods are essential for producing derivatives that may exhibit enhanced pharmacological properties .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities of this compound:
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms and a nitro group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs, highlighting substituent differences and their implications:
Key Observations :
- Iodine vs. Chlorine at C6 : The iodine in the target compound increases molecular weight by ~91 g/mol compared to CL-8076, enhancing steric bulk and polarizability. This may improve binding affinity in biological targets but reduce solubility .
- Nitro Group Position: Compounds like 3-Bromo-8-chloro-6-nitroquinoline (nitro at C6) exhibit distinct electronic profiles compared to the target (nitro at C3), altering reactivity in substitution reactions .
- Trifluoromethyl and Cyano Substitutions: Analogs with CF₃ () or CN () at C3 demonstrate how electron-withdrawing groups other than nitro modulate ring electron density and interaction with biological targets.
Reactivity Trends :
- The nitro group at C3 in the target compound directs electrophilic substitution to C5 or C7, while iodine at C6 may sterically hinder reactions at adjacent positions.
- Cyano or trifluoromethyl groups (e.g., ) reduce ring basicity compared to nitro, altering stability in acidic or oxidizing conditions .
Biological Activity
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline is a synthetic compound belonging to the quinoline family, characterized by multiple halogen substitutions and a nitro group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of mutant KRAS proteins, which are implicated in various cancers.
Chemical Structure and Properties
The unique arrangement of halogens and a nitro group on the quinoline ring enhances the compound's electrophilic character, potentially leading to diverse biological activities. The presence of electron-withdrawing groups facilitates various chemical reactions, allowing for the synthesis of derivatives with improved pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 421.82 g/mol |
| CAS Number | 2241720-34-1 |
| IUPAC Name | 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinoline |
| Chemical Formula |
Anticancer Activity
Research indicates that this compound exhibits significant biological activity as an inhibitor of mutant KRAS proteins. This inhibition is crucial for developing targeted therapies against cancers driven by KRAS mutations. Studies have shown that compounds with similar structures can also exhibit antifungal and antibacterial properties, suggesting a broad spectrum of potential therapeutic applications.
The compound's mechanism primarily involves:
- Inhibition of KRAS Mutant Proteins : Binding studies demonstrate its ability to interact with and inhibit the activity of mutant KRAS proteins, which are often associated with aggressive cancer phenotypes.
- Electrophilic Character : The electron-withdrawing groups enhance its reactivity toward nucleophiles, which may contribute to its biological effects.
Case Studies
- Study on KRAS Inhibition : A study focused on the binding affinity of this compound to KRAS proteins demonstrated a significant reduction in downstream signaling pathways associated with cell proliferation and survival in cancer cell lines.
- Antimicrobial Activity Assessment : Another study evaluated the compound's antimicrobial properties against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
The following table highlights some structurally similar compounds and their unique features:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 7-Bromo-4-chloro-6-fluoroquinoline | Contains bromine and fluorine | Exhibits antifungal activity |
| 8-Fluoroquinoline | Fluorine substitution at position 8 | Used in various synthetic pathways |
| 4-Chloroquinoline | Chlorine substitution at position 4 | Known for antimalarial properties |
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline?
A stepwise halogenation strategy is often employed, starting with a quinoline core. Bromination at position 7 can be achieved using or , followed by chlorination at positions 2 and 4 with or under controlled conditions. Fluorination at position 8 typically uses (diethylaminosulfur trifluoride), while iodination at position 6 may require Ullmann-type coupling with . Nitration at position 3 is performed using a nitrating mixture () at low temperatures to avoid decomposition .
Q. What safety protocols are critical during handling and storage?
Due to its halogenated and nitro-functionalized structure, strict safety measures are required:
- Handling : Use glove boxes for reactions involving toxic intermediates (e.g., iodination byproducts). Wear nitrile gloves, chemical-resistant goggles, and FFP3-rated masks to prevent inhalation of fine particulates .
- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and moisture absorption. Separate from reducing agents to avoid explosive interactions .
Q. Which spectroscopic methods are optimal for structural characterization?
- and NMR : Assign substituent positions via coupling patterns (e.g., fluorine’s coupling in ) and chemical shifts (nitro groups deshield adjacent carbons) .
- High-resolution MS : Confirm molecular weight () and isotopic patterns (Br/I splitting).
- IR Spectroscopy : Identify nitro () and C–F () stretches .
Advanced Research Questions
Q. How can substituent effects on reactivity be systematically studied?
Design a comparative study using analogues with single-halogen substitutions (e.g., replacing Br with Cl or I). Employ kinetic analysis (e.g., stopped-flow UV-Vis for nitro group reduction rates) and DFT calculations to map electronic effects (HOMO-LUMO gaps, Fukui indices). Cross-reference with Hammett parameters to quantify substituent influence .
Q. What computational approaches predict electronic properties and reaction pathways?
- DFT/M06-2X : Model charge distribution and electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) on reaction intermediates.
- TD-DFT : Predict UV-Vis absorption bands for photostability assessments .
Q. How to resolve contradictions in reported reaction outcomes?
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction scales (micro vs. bulk).
- Byproduct Analysis : Use LC-MS to trace side products (e.g., dehalogenation or nitro reduction).
- Meta-Analysis : Compare datasets across studies using multivariate statistics (PCA) to isolate variables (e.g., temperature gradients, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
